ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate
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Overview
Description
Ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate is a complex organic compound that features a thiophene ring substituted with dichloro groups and a sulfonylacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The dichloro substitution on the thiophene ring can be achieved through halogenation reactions using reagents like chlorine gas or N-chlorosuccinimide.
The sulfonylacetamido moiety is introduced through a sulfonylation reaction, where the thiophene derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylacetamido thiophene with ethyl 2-acetamidopropanoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The dichloro groups on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylacetamido moiety can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-{N-[(2,5-dichlorothiophen-3-yl)sulfonyl]acetamido}-2-acetamidopropanoate can be compared with other thiophene-based compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and acetamido groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2408958-63-2 |
---|---|
Molecular Formula |
C13H16Cl2N2O6S2 |
Molecular Weight |
431.3 |
Purity |
95 |
Origin of Product |
United States |
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